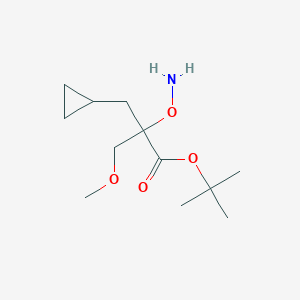
tert-Butyl 2-(aminooxy)-2-(cyclopropylmethyl)-3-methoxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(aminooxy)-2-(cyclopropylmethyl)-3-methoxypropanoate: is a synthetic organic compound that features a tert-butyl ester, an aminooxy group, a cyclopropylmethyl group, and a methoxy group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(aminooxy)-2-(cyclopropylmethyl)-3-methoxypropanoate typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the aminooxy group: This can be achieved by reacting a suitable precursor with hydroxylamine.
Introduction of the cyclopropylmethyl group: This step might involve a cyclopropanation reaction.
Esterification: The final step could involve esterification to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2-(aminooxy)-2-(cyclopropylmethyl)-3-methoxypropanoate can undergo various types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized under suitable conditions.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso compound, while reduction could yield an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical studies due to its reactive functional groups.
Medicine: Possible applications in drug development or as a pharmaceutical intermediate.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism by which tert-Butyl 2-(aminooxy)-2-(cyclopropylmethyl)-3-methoxypropanoate exerts its effects would depend on its specific application. Generally, the aminooxy group can participate in various biochemical reactions, potentially interacting with enzymes or other biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 2-(aminooxy)-2-(cyclopropylmethyl)-3-hydroxypropanoate: Similar structure but with a hydroxy group instead of a methoxy group.
tert-Butyl 2-(aminooxy)-2-(cyclopropylmethyl)-3-ethoxypropanoate: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The unique combination of functional groups in tert-Butyl 2-(aminooxy)-2-(cyclopropylmethyl)-3-methoxypropanoate makes it a versatile compound for various synthetic and research applications. Its reactivity and potential for modification make it a valuable tool in chemical and biological studies.
Eigenschaften
Molekularformel |
C12H23NO4 |
|---|---|
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
tert-butyl 2-aminooxy-2-(cyclopropylmethyl)-3-methoxypropanoate |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)16-10(14)12(17-13,8-15-4)7-9-5-6-9/h9H,5-8,13H2,1-4H3 |
InChI-Schlüssel |
YBKHDGOGGPMTCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CC1CC1)(COC)ON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



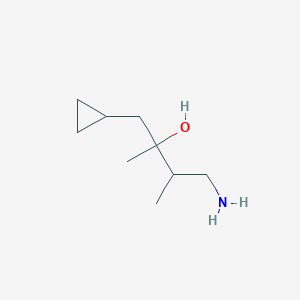
![Ethyl 3-formyl-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13226972.png)

![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(4-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13226976.png)
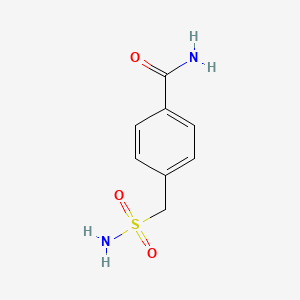
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13227000.png)

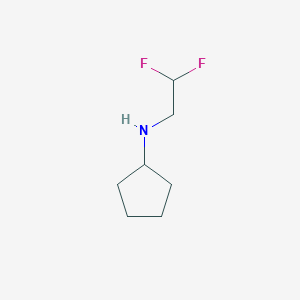
amine](/img/structure/B13227026.png)
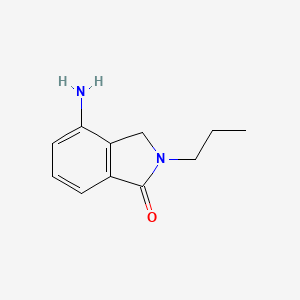


![2-[2-(4-Methylphenoxy)phenyl]ethan-1-amine](/img/structure/B13227056.png)
